1,3-Dimethyl-2-pyridone
Overview
Description
1,3-Dimethyl-2-pyridone is an organic compound belonging to the class of 2-pyridones. It is a derivative of pyridone, characterized by the presence of two methyl groups at the 1 and 3 positions of the pyridone ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-pyridone can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. This reaction is typically catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and carried out under reflux in ethanol, yielding high amounts of the desired pyridone .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may involve continuous flow reactors to enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridones, and various substituted pyridone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-2-pyridone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-pyridone involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Pyridone: The parent compound of 1,3-Dimethyl-2-pyridone, lacking the methyl groups.
1,5-Dimethyl-2-pyridone: Another derivative with methyl groups at different positions.
2-Hydroxypyridine: A tautomeric form of 2-pyridone.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other pyridone derivatives may not be as effective.
Properties
IUPAC Name |
1,3-dimethylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOPDIPOMHVFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983180 | |
Record name | 1,3-Dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6456-92-4 | |
Record name | 1,3-Dimethyl-2-pyridone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2-pyridone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUM7B3LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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